molecular formula C16H22N2O4 B8408316 1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate

1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate

Cat. No. B8408316
M. Wt: 306.36 g/mol
InChI Key: XXNBMRGBIPLCOP-UHFFFAOYSA-N
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Patent
US08901119B2

Procedure details

To a solution of 1,1-dimethylethyl 4,5-dihydro-1H-pyrazole-5-carboxylate (5 g, 29.4 mmol) dissolved in acetic acid (75 mL) was added sodium cyanoborohydride (3.69 g, 58.8 mmol) over 10 minutes. After 30 min. the reaction mixture was concentrated. The intermediate was diluted with ethyl acetate and basified with sat. Na2CO3. The ethyl acetate was dried over sodium sulfate, filtered, and concentrated. The intermediate was diluted with tetrahydrofuran (THF) (75 mL), and triethylamine was added (8.19 mL, 58.8 mmol), followed by Cbz-Cl (2.1 mL, 14.69 mmol). After 2 h, the organic salts were filtered and the crude product was purified by silica gel column using 20-80% EtOAc/hexanes to afford 2.8 g (9.14 mmol) of 3-(1,1-dimethylethyl) 1-(phenylmethyl) 1,3-pyrazolidinedicarboxylate. LC-MS (ES) m/e 307.0 (M+H)+.
Name
1,1-dimethylethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:4][CH:3]=[N:2]1.C([BH3-])#N.[Na+].[CH:17]1[CH:22]=[CH:21][C:20]([CH2:23][O:24][C:25](Cl)=[O:26])=[CH:19][CH:18]=1>C(O)(=O)C>[N:2]1([C:25]([O:24][CH2:23][C:20]2[CH:21]=[CH:22][CH:17]=[CH:18][CH:19]=2)=[O:26])[CH2:3][CH2:4][CH:5]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[NH:1]1 |f:1.2|

Inputs

Step One
Name
1,1-dimethylethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Quantity
5 g
Type
reactant
Smiles
N1N=CCC1C(=O)OC(C)(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.69 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
C1=CC=C(C=C1)COC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 30 min. the reaction mixture was concentrated
Duration
30 min
ADDITION
Type
ADDITION
Details
The intermediate was diluted with ethyl acetate and basified with sat. Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The intermediate was diluted with tetrahydrofuran (THF) (75 mL), and triethylamine
ADDITION
Type
ADDITION
Details
was added (8.19 mL, 58.8 mmol)
FILTRATION
Type
FILTRATION
Details
the organic salts were filtered
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(NC(CC1)C(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.14 mmol
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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